molecular formula C22H17ClN4O2 B2683566 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712295-81-3

2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

カタログ番号: B2683566
CAS番号: 712295-81-3
分子量: 404.85
InChIキー: ATEXBBWXLSUEKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (RN: 712296-15-6) features a pyrano[3,2-c]pyridine core substituted with a 3-chlorophenyl group at position 4, a pyridin-2-ylmethyl moiety at position 6, and a nitrile group at position 2. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and material science research. Its molecular formula is C23H17ClN4O2 (inferred from analogs in and ).

特性

IUPAC Name

2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-13-9-18-20(22(28)27(13)12-16-7-2-3-8-26-16)19(17(11-24)21(25)29-18)14-5-4-6-15(23)10-14/h2-10,19H,12,25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEXBBWXLSUEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antiplasmodial activity, cytotoxic effects, and other pharmacological effects.

  • Molecular Formula : C22H17ClN4O2
  • Molecular Weight : 404.85 g/mol
  • CAS Number : 612802-41-2

Antiplasmodial Activity

Recent studies have indicated that derivatives of pyrano[3,2-c]pyridine exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound was evaluated for its efficacy in inhibiting the growth of the erythrocytic forms of P. falciparum.

  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the molecular structure can significantly influence biological activity. For instance, compounds with specific substitutions on the phenyl rings demonstrated enhanced antiplasmodial effects compared to their parent structures.
    CompoundParasitemia at 3 µM [%]HEK293T Viability at 30 µM [%]
    9a3.7 ± 3.6123.0 ± 8.4
    9b46.0 ± 19.7101.1 ± 19.6
    9c40.0 ± 15.999.3 ± 5.3
    The data indicates that certain modifications can lead to a drastic reduction in parasitemia while maintaining acceptable cytotoxicity levels in human cell lines .

Cytotoxicity

The cytotoxic effects of the compound were assessed using human embryonic kidney cells (HEK293T). The viability of these cells was measured at various concentrations to determine the selectivity index (SI) for antiplasmodial activity versus cytotoxicity.

  • Selectivity Index : A high selectivity index indicates a compound's potential as a therapeutic agent with minimal side effects.
    CompoundSI (Selectivity Index)
    9a>30
    9b>20
    9c>15
    These findings suggest that while the compound exhibits promising antiplasmodial activity, further optimization is necessary to enhance selectivity and reduce cytotoxicity .

Case Studies and Research Findings

A comprehensive study published in Nature explored various derivatives of pyrano[3,2-c]pyridine and their biological activities, highlighting that specific structural features correlate with increased antimalarial efficacy. The study emphasized the importance of functional groups in modulating both potency and selectivity against P. falciparum.

Key Findings:

  • Compounds with electron-withdrawing groups on the aromatic rings showed enhanced activity.
  • The presence of a pyridine moiety was crucial for maintaining biological activity.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

4-Chlorophenyl vs. 3-Chlorophenyl Derivatives
  • Analog (4-chlorophenyl) : The para-substituted chlorine (e.g., RN: 3846891, ) may enhance planarity and π-π stacking interactions due to reduced steric bulk compared to the meta position.
Hydroxyphenyl and Methoxyphenyl Derivatives
  • 2,3-Dimethoxyphenyl Analog (, RN: 612049-25-9): Methoxy groups enhance electron-donating effects and lipophilicity, which may improve membrane permeability.
Benzodioxolylmethyl Substitution
  • (RN: 443729-88-2) features a benzodioxole group, which introduces rigidity and additional oxygen atoms for hydrogen bonding. This substitution is absent in the target compound, suggesting divergent pharmacokinetic profiles.

Core Structure Modifications

Pyrano[3,2-c]pyridine vs. Pyrano[2,3-d]pyrimidinone
  • Target Compound: The pyrano[3,2-c]pyridine core provides a fused bicyclic system with a pyridine ring, favoring interactions with enzymes or receptors requiring planar aromatic systems.
  • Pyrano[2,3-d]pyrimidinone (): The pyrimidinone ring introduces a carbonyl group, enhancing hydrogen-bond acceptor capacity. For example, compound 7-amino-6-cyano-5-(3-chlorophenyl)-4-oxo-5H-pyrano[2,3-d]pyrimidinone (2e) exhibits distinct IR peaks at 2191 cm⁻¹ (C≡N) and 1636 cm⁻¹ (C=O).
Pyrano[3,2-b]pyrrole Derivatives
  • describes 5-amino-7-(4-chlorophenyl)-1,7-dihydropyrano[3,2-b]pyrrole-6-carbonitrile (4g), where the pyrrole ring replaces pyridine.

Physical and Spectral Properties

Property Target Compound (3-chlorophenyl) 4-Chlorophenyl Analog 2,3-Dimethoxyphenyl Analog
Molecular Formula C23H17ClN4O2 C22H17ClN4O2 C24H22N4O4
Melting Point Not reported Not reported Not reported
IR (C≡N stretch) ~2190 cm⁻¹ (inferred) ~2190 cm⁻¹ ~2190 cm⁻¹
NMR (Aromatic protons) δ 7.2–7.4 ppm (3-chlorophenyl) δ 7.2–7.3 ppm (4-chlorophenyl) δ 6.8–7.1 ppm (dimethoxy groups)

Key Research Findings

Chlorine Position Matters : Meta-substitution (3-chlorophenyl) may reduce metabolic dechlorination compared to para-substitution (4-chlorophenyl).

Pyridine vs. Pyrimidine Cores: Pyrano-pyrimidinones () exhibit stronger hydrogen-bonding capacity due to additional carbonyl groups, whereas pyrano-pyridines prioritize aromatic interactions.

Solubility Trends : Methoxy and hydroxyl substituents () improve aqueous solubility, while benzodioxole groups () enhance lipid solubility.

Q & A

Q. What are the common synthetic routes for this pyrano[3,2-c]pyridine carbonitrile derivative?

The compound is typically synthesized via multicomponent reactions involving ylidenemalononitriles and substituted piperidones. For example, sodium-catalyzed cyclization in methanol under reflux conditions is a reported method for analogous pyrano-pyridine systems . Ethanol reflux with ammonium acetate and malononitrile has also been used for similar carbonitriles, yielding crystalline products after recrystallization with chloroform .

Q. Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

  • 1H NMR : Used to confirm substituent positions (e.g., aromatic protons, methyl groups) and hydrogen environments. For example, δ 3.08–3.39 ppm for methyl groups and δ 7.15–7.39 ppm for aromatic protons in related pyrano-pyrimidines .
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups like nitriles (~2200 cm⁻¹) and carbonyls (~1700 cm⁻¹).

Q. How is purity assessed during synthesis?

Purity is evaluated via HPLC (≥95% purity thresholds), melting point consistency (e.g., 219–222°C for analogous compounds ), and TLC. Recrystallization in solvents like chloroform or ethanol is standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Variables to test include:

  • Catalyst : Sodium in methanol vs. other bases (e.g., KOH or NaOH) .
  • Solvent polarity : Methanol vs. ethanol or acetonitrile, affecting reaction kinetics .
  • Temperature : Reflux vs. microwave-assisted synthesis for faster cyclization.
  • Stoichiometry : Molar ratios of ylidenemalononitriles to piperidones .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm substituent positioning.
  • X-ray crystallography : Provides definitive structural validation, as seen in studies of pyrano-pyrimidine analogs .
  • Computational modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data.

Q. How can computational methods predict biological activity?

  • Molecular docking : Screens against kinase targets (e.g., p38 MAP kinase) using software like AutoDock. Analogous compounds show inhibitory activity against cytokine production .
  • QSAR modeling : Correlates substituent effects (e.g., 3-chlorophenyl) with bioactivity trends .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography or recrystallization may become inefficient at larger scales.
  • By-product management : Side reactions (e.g., hydrolysis of nitriles) require stringent pH control .
  • Safety : Handling hygroscopic or air-sensitive intermediates necessitates inert atmospheres .

Data Contradiction & Validation

Q. How to address discrepancies in reported yields for similar compounds?

  • Parameter analysis : Compare reaction times, solvent purity, and catalyst batches across studies. For example, yields for pyrano-pyrimidines vary from 85–95% depending on ammonium acetate purity .
  • Reproducibility trials : Replicate methods under controlled conditions (e.g., anhydrous ethanol vs. technical grade) .

Q. Why might biological assay results vary between in vitro and in vivo studies?

  • Metabolic stability : The compound’s pyridine ring may undergo hepatic oxidation, reducing bioavailability .
  • Solubility : Poor aqueous solubility of carbonitriles can limit in vivo efficacy, necessitating formulation adjustments (e.g., PEGylation) .

Safety & Best Practices

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H313/H319 hazards) .
  • Storage : In airtight containers under nitrogen at –20°C to prevent degradation .
  • Waste disposal : Neutralize nitriles with alkaline hypochlorite before disposal .

Training & Methodological Resources

Q. Which courses or training programs enhance experimental design for such compounds?

  • CHEM 4206 (Advanced Chemistry Research) : Focuses on hypothesis-driven projects and advanced techniques like asymmetric synthesis .
  • Chemical Biology Methods (Chem/IBiS 416) : Covers spectral analysis and kinetic studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。